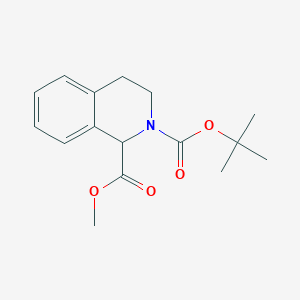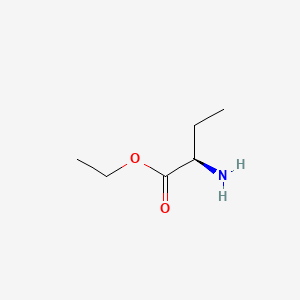![molecular formula C16H24N2O4 B3395116 Carbamic acid, [3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester CAS No. 160291-51-0](/img/structure/B3395116.png)
Carbamic acid, [3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester
Descripción general
Descripción
Carbamic acid, [3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester is a synthetic organic compound known for its significant roles in various scientific and industrial applications. The compound's intricate structure features a carbamic acid group linked to a phenylmethyl ester through a propyl chain, which is further substituted by an amino group protected by a tert-butoxycarbonyl (Boc) group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically starts with the reaction of a primary amine with a chloroformate ester. The Boc-protected amine is then reacted with 3-bromopropylamine under basic conditions to form the intermediate product. Finally, this intermediate undergoes esterification with benzyl alcohol to produce the desired compound.
Common reaction conditions include the use of bases like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution and esterification processes. Solvents such as dichloromethane and tetrahydrofuran are often employed to enhance reaction efficiency and yield.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow synthesis techniques to ensure high throughput and reproducibility. Automated synthesis robots and large-scale reactors are used to optimize reaction conditions and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, [3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: Where it can be converted to corresponding nitroso or nitro compounds.
Reduction: Leading to the formation of primary or secondary amines.
Substitution: Common in the removal or exchange of the Boc group to expose the reactive amine.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions. Reduction reactions might involve hydrogen gas over a palladium catalyst or lithium aluminum hydride. Boc deprotection typically uses acids like trifluoroacetic acid.
Major Products Formed
Oxidation might yield nitroso derivatives.
Reduction products are generally primary or secondary amines.
Substitution reactions often result in free amines or derivatives thereof.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic organic chemistry, the compound is used as a protected amine precursor, aiding in the stepwise synthesis of complex molecules.
Biology and Medicine
In biological and medicinal research, it serves as a key intermediate in the synthesis of various pharmaceutical agents. Its protective group (Boc) enables selective reactions, allowing for the synthesis of peptides and other bioactive compounds.
Industry
Industrial applications include its use in the production of polymers and specialized chemicals, where controlled release and protection of amine groups are required.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to act as a protected amine. The Boc group stabilizes the molecule, preventing premature reactions. Upon selective removal of the Boc group, the free amine can participate in various biological and chemical reactions, targeting specific molecular pathways and structures.
Comparación Con Compuestos Similares
Compared to similar Boc-protected compounds, this one stands out due to its unique propyl linkage and phenylmethyl ester group, which confer distinct reactivity and stability.
List of Similar Compounds
Boc-protected amino acids.
Other carbamic acid esters.
Phenylmethyl esters of various organic acids.
Propiedades
IUPAC Name |
benzyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)18-11-7-10-17-14(19)21-12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFGSUCEPHVJBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001129879 | |
| Record name | Carbamic acid, [3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001129879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160291-51-0 | |
| Record name | Carbamic acid, [3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160291-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001129879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole](/img/structure/B3395064.png)






![5,7-Dichloro-2-(trideuteriomethyl)pyrazolo[4,3-d]pyrimidine](/img/structure/B3395131.png)


